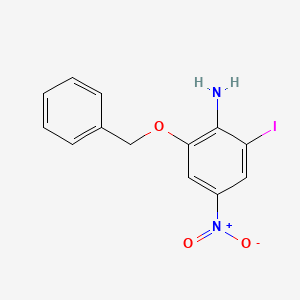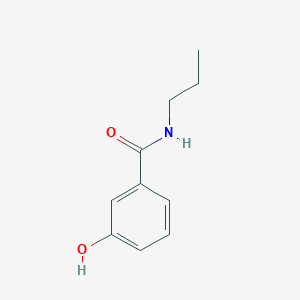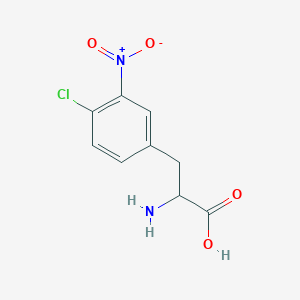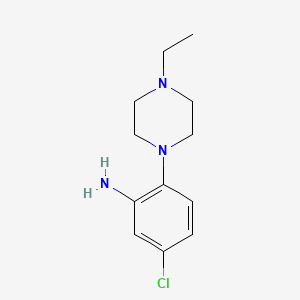
(3-Fluorophenyl)(pyridin-2-yl)methanol
Descripción general
Descripción
“(3-Fluorophenyl)(pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 78383-61-6 . It has a molecular weight of 203.22 and is typically in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H . This suggests that the molecule consists of a fluorophenyl group, a pyridin-2-yl group, and a methanol group.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 80-82 degrees Celsius . It is stored at room temperature .Aplicaciones Científicas De Investigación
Theoretical Studies and Structural Analysis
Density Functional Theory (DFT) Analysis : A theoretical study using DFT has been conducted on related compounds, such as (RS)-(3-bromophenyl) (pyridine-2yl) methanol and (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. These studies involve the analysis of infrared (IR) spectra, normal mode analysis, and molecular electrostatic potential maps to understand the active sites and structure-activity relationships of these molecules (Trivedi, 2017).
Crystal Structure Analysis : The crystal structure of nuarimol, a compound closely related to (3-Fluorophenyl)(pyridin-2-yl)methanol, has been studied. This research provides insights into the molecular geometry and intermolecular interactions, which can be crucial for understanding similar compounds (Kang et al., 2015).
Spectroscopic Properties and Material Science
- Spectroscopic Properties : Studies on compounds like (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones have explored their electronic absorption, excitation, and fluorescence properties. These findings are significant for applications in materials science, particularly in the development of novel fluorescent materials (Al-Ansari, 2016).
Pharmaceutical and Medicinal Chemistry
Enantiomerically Pure Compounds : Research has been conducted on producing enantiomerically pure forms of (S)-phenyl(pyridin-2-yl)methanol using biocatalysts. This is particularly significant in pharmaceutical applications where the chirality of compounds can affect drug efficacy and safety (Şahin et al., 2019).
Antimicrobial Activity : Some derivatives of pyridin-4-yl methanones have been synthesized and shown to possess antimicrobial activity. This research is crucial for developing new antimicrobial agents (Kumar et al., 2012).
Electronics and Polymer Science
- Pyridine-Functionalized Polymers : Research into pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives has shown potential in the development of cathode-modifying layers for polymer solar cells. This application is significant for advancing solar cell technology (Chen et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDFRDACYVBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78383-61-6 | |
| Record name | (3-fluorophenyl)(pyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340583.png)
![5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3340593.png)
![{[5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340596.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile](/img/structure/B3340598.png)
![2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide](/img/structure/B3340610.png)
![2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340617.png)

![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B3340629.png)
![[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B3340630.png)


![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)
